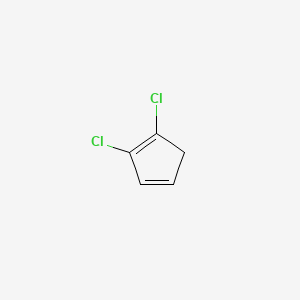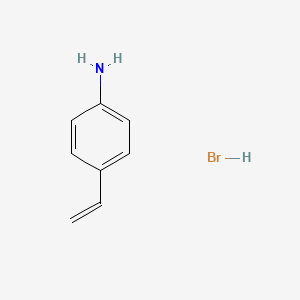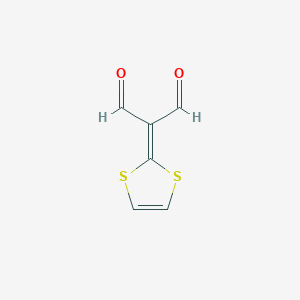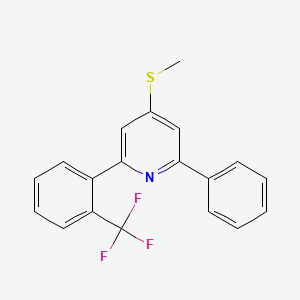
4-Methylthio-2-phenyl-6-(2-(trifluoromethyl)phenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylthio-2-phenyl-6-(2-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and a methylthio group attached to the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthio-2-phenyl-6-(2-(trifluoromethyl)phenyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent, such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production. The choice of reagents, catalysts, and solvents is carefully controlled to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylthio-2-phenyl-6-(2-(trifluoromethyl)phenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylthio-2-phenyl-6-(2-(trifluoromethyl)phenyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Wirkmechanismus
The mechanism of action of 4-Methylthio-2-phenyl-6-(2-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenyl and methylthio groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Contains a thiazole ring and is used in different applications.
Uniqueness
4-Methylthio-2-phenyl-6-(2-(trifluoromethyl)phenyl)pyridine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both a trifluoromethyl group and a methylthio group on the pyridine ring is relatively rare, making this compound particularly valuable in specialized research and industrial applications.
Eigenschaften
CAS-Nummer |
116610-66-3 |
|---|---|
Molekularformel |
C19H14F3NS |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
4-methylsulfanyl-2-phenyl-6-[2-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C19H14F3NS/c1-24-14-11-17(13-7-3-2-4-8-13)23-18(12-14)15-9-5-6-10-16(15)19(20,21)22/h2-12H,1H3 |
InChI-Schlüssel |
NAYNUYLAAJYXGW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=NC(=C1)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)

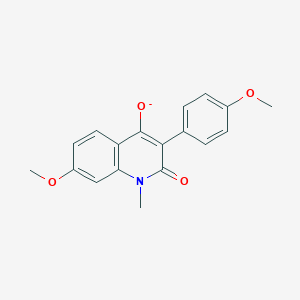
![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)

